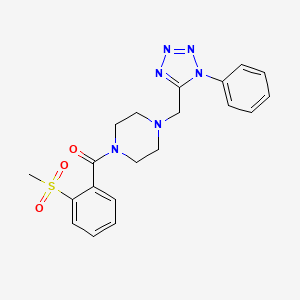

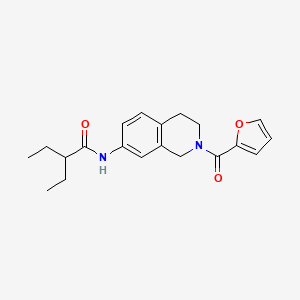

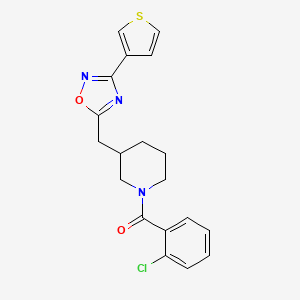

![molecular formula C11H6O3 B3008031 4H-furo[3,2-c]chromen-4-one CAS No. 2290-09-7](/img/structure/B3008031.png)

4H-furo[3,2-c]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H-furo[3,2-c]chromen-4-one is a chemical compound with the molecular formula C11H6O3 . It contains a total of 22 bonds, including 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aromatic), and 1 furan .

Synthesis Analysis

The synthesis of 4H-furo[3,2-c]chromen-4-one has been achieved through various methods. One method involves the condensation of two equivalents of 4-hydroxycoumarin with arylglyoxals in boiling formic acid . Another approach uses a one-pot sequential coupling/cyclization strategy with 3-bromo-4-acetoxycoumarins and terminal alkynes . A three-component reaction of 4-hydroxycoumarin, aromatic amines, and α,β-epoxy ketones, catalyzed by ZnO-ZnAl2O4 nanocomposite, has also been reported .Molecular Structure Analysis

The molecular structure of 4H-furo[3,2-c]chromen-4-one includes a five-membered furan ring and two six-membered rings . It also contains an ester group and an aromatic system .Chemical Reactions Analysis

4H-furo[3,2-c]chromen-4-one has been involved in various chemical reactions. For instance, it has been used in a one-pot synthesis of furocoumarins via sequential Pd/Cu-catalyzed alkynylation and intramolecular hydroalkoxylation . It has also been part of a three-component reaction of aromatic amines, 4-hydroxycoumarin, and α,β-epoxy ketones .Physical And Chemical Properties Analysis

4H-furo[3,2-c]chromen-4-one has a molecular weight of 186.163 Da . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Furo[3,2-c]chromen-4-ones

A facile and efficient strategy for modular access to furo[3,2-c]chromen-4-ones using 4-hydroxycoumarin and β-nitroalkenes via Lewis acid-catalyzed formal [3 + 2] annulation protocol is described . This reaction proceeds via cascade Michael addition/nucleophilic addition/elimination in the presence of Yb (OTf) 3 .

Building Block in Medicinal Compounds

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Biological and Pharmaceutical Activities

Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Regioselective Cyclization

This compound has been used in a regioselective cyclization of hypervalent iodine reagents (HIR) with propiolic acids in the presence of a rhodium catalyst . The mild decarboxylation can tolerate a wide range of groups and generates 4H‐furo [3,2‐c]chromen‐4‐one derivatives in good isolated yields .

Antibacterial Effects

The preliminary bioassay results indicated that these products have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus and Bacillus cereus .

Potential Lead Compounds for Drug Discovery

These compounds can potentially act as lead compounds for drug discovery .

Orientations Futures

Propriétés

IUPAC Name |

furo[3,2-c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-11-8-5-6-13-10(8)7-3-1-2-4-9(7)14-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSRBPQIBGEFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-furo[3,2-c]chromen-4-one | |

Q & A

Q1: What are some common synthetic approaches to furo[3,2-c]chromen-4-ones?

A1: Several synthetic routes have been developed, including:

- Multicomponent Reactions: These reactions efficiently combine starting materials like 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation to afford furo[3,2-c]chromen-4-ones in excellent yields [, ].

- Decarboxylative Cyclization: This method employs rhodium catalysts to facilitate regioselective cyclization of hypervalent iodine reagents with propiolic acids, leading to diverse furo[3,2-c]chromen-4-one derivatives [].

- Sequential Alkynylation/Cyclization: This strategy involves palladium/copper-catalyzed alkynylation of 3-bromo-4-acetoxycoumarins with terminal alkynes, followed by intramolecular hydroalkoxylation to yield furo[3,2-c]chromen-4-ones [].

- Oxidative Radical Cyclization: Manganese(III) acetate mediates the radical cyclization of 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes, resulting in the formation of furo[3,2-c]chromen-4-ones or 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, respectively [, ].

Q2: What is the molecular formula and weight of furo[3,2-c]chromen-4-one?

A2: The molecular formula is C11H6O3, and the molecular weight is 186.16 g/mol.

Q3: Are there any notable structural features of furo[3,2-c]chromen-4-one revealed by crystallography?

A3: Crystallographic studies of 3-phenyl-4H-furo[3,2-c]chromen-4-one show a planar tricyclic furocoumarin fragment. Interestingly, the phenyl substituent adopts a dihedral angle of 39.52° with this plane, potentially influencing its interactions [].

Q4: Do furo[3,2-c]chromen-4-one derivatives possess any significant biological activities?

A4: Yes, research suggests potential applications in various areas:

- Anticancer Activity: Some highly oxygenated furo[3,2-c]chromen-4-ones exhibit promising in vitro anticancer activity against colon, lung, prostate, and breast cancer cell lines [, ].

- Antimicrobial Activity: Several derivatives demonstrate notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains [, ].

- Pyrimidine Biosynthesis Inhibition: Certain 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives inhibit pyrimidine biosynthesis and display broad-spectrum antiviral activity, potentially by boosting the interferon response [].

- Fluorescence Sensing: Furo[3,2-c]coumarin-derived sensors have been developed for the selective detection of Fe3+ ions, highlighting their potential in analytical applications [].

Q5: Are furo[3,2-c]chromen-4-one derivatives known for their catalytic properties?

A6: While not extensively studied for catalysis, nano-CoFe2O4@SiO2–PrNH2, a material incorporating furo[3,2-c]coumarin moieties, has been employed as an efficient and magnetically reusable catalyst in the synthesis of furo[3,2-c]coumarins under microwave irradiation []. This suggests potential for further exploration of their catalytic applications.

Q6: How do structural modifications of furo[3,2-c]chromen-4-ones influence their biological activities?

A6: Research suggests that:

- Substitution Pattern: The presence and position of substituents on the furo[3,2-c]chromen-4-one core significantly affect anticancer and antimicrobial activities [, ].

- Degree of Oxygenation: Highly oxygenated derivatives tend to exhibit enhanced biological activities, potentially due to improved target interactions [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

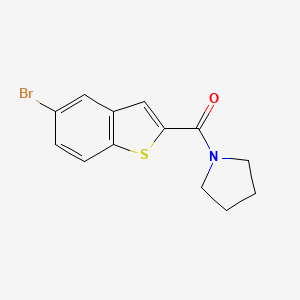

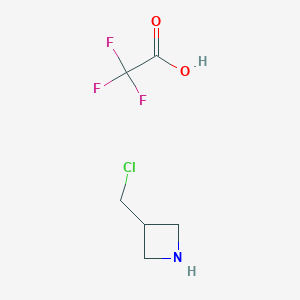

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

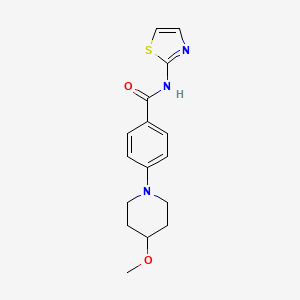

![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)

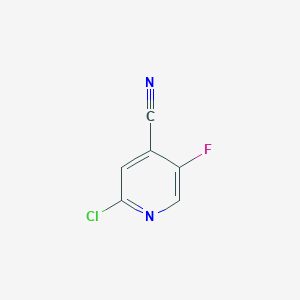

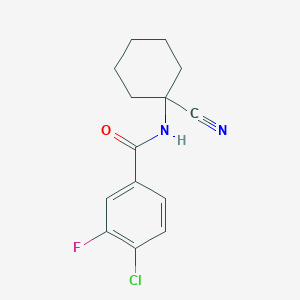

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)

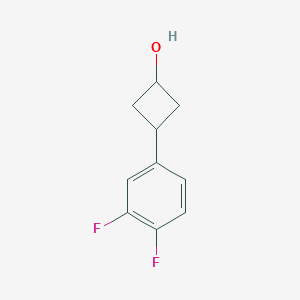

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)